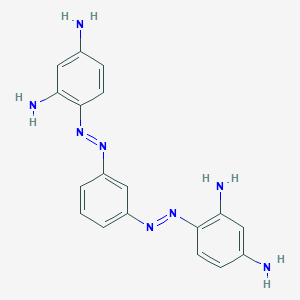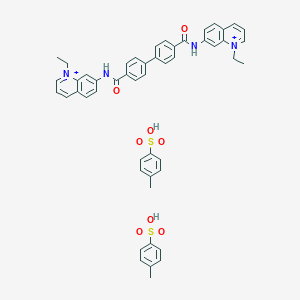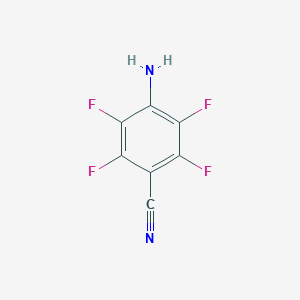
Dimethyltin(2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltin(2) is a chemical compound that is widely used in scientific research applications due to its unique properties. It is a type of organotin compound that is known for its stability and reactivity.
Mécanisme D'action
The mechanism of action of Dimethyltin(2) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to changes in cellular signaling pathways and ultimately, cell death.
Effets Biochimiques Et Physiologiques
Dimethyltin(2) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyltin(2) in lab experiments is its stability. It is also relatively easy to synthesize and handle. However, one of the main limitations is its toxicity. It can be hazardous to handle and dispose of, and care must be taken to avoid exposure.
Orientations Futures
There are many potential future directions for research involving Dimethyltin(2). One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research could focus on developing safer and more efficient methods for synthesizing and handling Dimethyltin(2).
Méthodes De Synthèse
The synthesis of Dimethyltin(2) involves the reaction of tin(II) chloride with sodium methoxide in methanol. The reaction produces Dimethyltin(2) and sodium chloride as byproducts. The reaction is highly exothermic and requires careful handling due to the toxicity of the reactants and products.
Applications De Recherche Scientifique
Dimethyltin(2) is used in a variety of scientific research applications. It is commonly used as a precursor for the synthesis of other organotin compounds. It is also used as a catalyst in various chemical reactions. Additionally, Dimethyltin(2) has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
16408-14-3 |
|---|---|
Nom du produit |
Dimethyltin(2) |
Formule moléculaire |
C2H6Sn+2 |
Poids moléculaire |
148.78 g/mol |
Nom IUPAC |
dimethyltin(2+) |
InChI |
InChI=1S/2CH3.Sn/h2*1H3;/q;;+2 |
Clé InChI |
VSCACQAYZDJOOU-UHFFFAOYSA-N |
SMILES |
C[Sn+2]C |
SMILES canonique |
C[Sn+2]C |
Autres numéros CAS |
16408-14-3 |
Synonymes |
DIMETHYLTIN (++) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



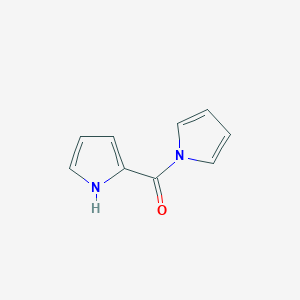
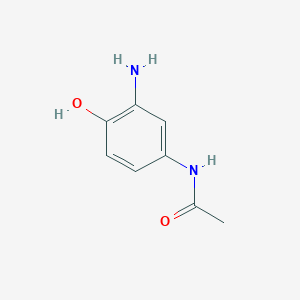
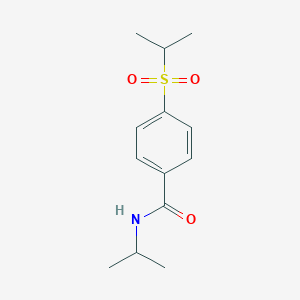
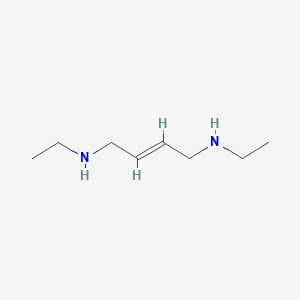
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
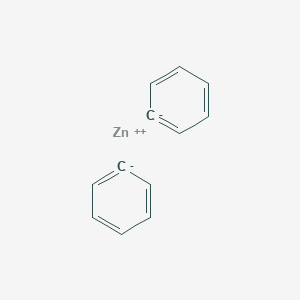
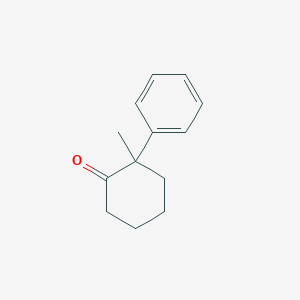



![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
